molecular formula C14H14FN5O2S2 B3012876 5-ethyl-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide CAS No. 921060-99-3

5-ethyl-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide

Cat. No.: B3012876
CAS No.: 921060-99-3
M. Wt: 367.42
InChI Key: RJLKDBBXPKMLLX-UHFFFAOYSA-N
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Description

This compound features a thiophene-2-sulfonamide backbone substituted with an ethyl group at position 5 and a tetrazole ring linked via a methylene group to a 3-fluorophenyl moiety. The tetrazole group acts as a bioisostere for carboxylic acids, enhancing receptor binding affinity, while the fluorophenyl substituent increases lipophilicity and metabolic stability. The molecular weight is estimated to be ~436.6 g/mol based on structurally analogous compounds .

Properties

IUPAC Name

5-ethyl-N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN5O2S2/c1-2-12-6-7-14(23-12)24(21,22)16-9-13-17-18-19-20(13)11-5-3-4-10(15)8-11/h3-8,16H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJLKDBBXPKMLLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCC2=NN=NN2C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include sulfur sources, alkylating agents, and azide compounds .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-ethyl-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

5-ethyl-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-ethyl-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Structural Features Potential Advantages/Disadvantages
Target Compound C14H15FN4O2S2 (est.) ~436.6 Thiophene sulfonamide, ethyl, fluorophenyltetrazole High lipophilicity, bioisosteric tetrazole
4-Bromo-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide C14H11BrFN5O2S 412.24 Bromobenzene, fluorophenyltetrazole Reduced solubility vs. thiophene
Losartan C22H23ClN6O 422.91 Imidazole, biphenyltetrazole Clinically validated but lacks sulfonamide
CAS 1396815-11-4 C17H17ClN4O3S2 424.9 Chlorothiophene, triazole Electrophilic Cl may limit metabolic stability
CAS 946306-63-4 C18H17FN4O2S3 436.6 Thiazolo-triazole, ethylthiophene Altered receptor binding due to thiazole

Research Findings and Implications

  • Tetrazole vs. Carboxylate : The tetrazole group in the target compound enhances binding to zinc-containing enzymes (e.g., angiotensin-converting enzyme) compared to carboxylate-containing analogs like candesartan .
  • Fluorophenyl Substituent: The 3-fluorophenyl group increases metabolic stability by resisting oxidative degradation, a limitation in non-fluorinated analogs .
  • Ethyl vs. Chloro/Methyl : The ethyl group on the thiophene ring improves lipophilicity and membrane permeability compared to smaller substituents (e.g., chloro in CAS 1396815-11-4) .

Biological Activity

5-ethyl-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer effects, mechanisms of action, and structure-activity relationships (SAR), supported by data from various studies.

Chemical Structure

The compound features a thiophene ring, a tetrazole moiety, and a sulfonamide group, which are known to contribute to its biological properties. The structural formula can be represented as follows:

C13H14FN5O2S\text{C}_{13}\text{H}_{14}\text{F}\text{N}_5\text{O}_2\text{S}

Biological Activity Overview

Research has indicated that this compound exhibits notable biological activities, particularly in anticancer applications. The following sections summarize key findings regarding its efficacy and mechanisms.

Anticancer Activity

Several studies have evaluated the anticancer potential of compounds related to this compound. Notably:

  • Inhibition of Tubulin Polymerization : The compound was found to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism is critical for developing agents targeting microtubules in cancer therapy .
  • Cell Line Studies : In vitro studies demonstrated that derivatives of this compound exhibited cytotoxicity against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and SGC-7901 (gastric cancer). For instance, some derivatives showed IC50 values in the low micromolar range, indicating strong antiproliferative effects .

The mechanisms through which this compound exerts its biological effects include:

  • Microtubule Destabilization : Compounds containing the tetrazole moiety have been shown to bind to tubulin, disrupting microtubule formation and leading to apoptosis in cancer cells .
  • Cell Cycle Arrest : The ability to induce cell cycle arrest at the G2/M checkpoint is a significant factor in its anticancer activity. This effect is often associated with changes in the expression levels of key proteins involved in cell cycle regulation .

Structure-Activity Relationship (SAR)

The structure-activity relationship plays a crucial role in understanding how modifications to the compound can enhance its biological activity:

ModificationEffect on Activity
Addition of Fluoro GroupIncreased potency against certain cancer cell lines
Variation of Sulfonamide MoietyAlters solubility and bioavailability
Changes in Alkyl SubstituentsAffects binding affinity to target proteins

Case Study 1: Evaluation Against Lung Cancer

A study involving the compound's derivatives showed significant inhibition of A549 lung cancer cells with IC50 values ranging from 0.08 mM to 12.07 mM. These results were attributed to the compounds' ability to disrupt microtubule dynamics and induce apoptosis through caspase activation .

Case Study 2: In Vivo Efficacy

In vivo studies demonstrated that selected derivatives significantly reduced tumor growth in mouse models of colorectal cancer. The mechanism was linked to the inhibition of angiogenesis and direct cytotoxic effects on tumor cells .

Q & A

Q. What are the optimal synthetic conditions for preparing 5-ethyl-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide?

  • Methodological Answer : The compound can be synthesized via a multi-step procedure involving:
  • Step 1 : Formation of the tetrazole core by reacting 3-fluorophenyl-substituted precursors with sodium azide and a nitrile source under reflux.
  • Step 2 : Sulfonamide coupling using thiophene-2-sulfonyl chloride derivatives under basic conditions (e.g., pyridine or triethylamine).
  • Key Optimization : Use of PEG-400 as a green solvent and Bleaching Earth Clay (pH 12.5) as a heterogeneous catalyst improves yield (70–80°C, 1–2 hours) .
  • Monitoring : Reaction progress is tracked via TLC (hexane:ethyl acetate, 3:1), with purification by recrystallization from aqueous acetic acid .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • ¹H NMR : Identify the ethyl group (δ 1.2–1.4 ppm for CH₃, δ 2.5–2.8 ppm for CH₂), thiophene protons (δ 6.8–7.2 ppm), and tetrazole ring protons (δ 8.1–8.5 ppm). The 3-fluorophenyl group shows splitting patterns (J = 8–10 Hz for meta-F) .
  • IR Spectroscopy : Confirm sulfonamide (S=O stretching at 1150–1350 cm⁻¹) and tetrazole (C=N stretching at 1600–1650 cm⁻¹) functional groups .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 394.08) .

Q. How can researchers ensure purity during synthesis?

  • Methodological Answer :
  • Purification : Recrystallize the final product using a 1:1 mixture of ethanol and water to remove unreacted intermediates.
  • Chromatography : Use flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) for intermediates .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

  • Methodological Answer :
  • Molecular Docking : Dock the compound into target proteins (e.g., carbonic anhydrase IX for antitumor activity) using AutoDock Vina. Focus on interactions between the sulfonamide group and Zn²⁺ in active sites .
  • QSAR Studies : Correlate substituent effects (e.g., fluorine position on the phenyl ring) with activity using Hammett constants and logP values .

Q. What experimental designs are suitable for evaluating antitumor activity?

  • Methodological Answer :
  • In Vitro Screening : Test against a panel of 60 cancer cell lines (NCI-60) at concentrations of 0.1–100 µM. Use MTT assays to measure IC₅₀ values, with cisplatin as a positive control .
  • Mechanistic Studies : Assess apoptosis via flow cytometry (Annexin V/PI staining) and check caspase-3 activation .

Q. How can researchers resolve contradictions in spectroscopic data across derivatives?

  • Methodological Answer :
  • Case Study : For tetrazole derivatives with varying substituents (e.g., nitro vs. fluoro groups), compare NMR chemical shifts. For example, a nitro group at the phenyl ring deshields adjacent protons, shifting signals upfield by 0.3–0.5 ppm compared to fluorine .
  • X-ray Crystallography : Resolve ambiguities by determining crystal structures to validate bond lengths and angles .

Q. What strategies enhance the compound’s metabolic stability?

  • Methodological Answer :
  • Modifications : Replace the ethyl group with a trifluoromethyl group to reduce cytochrome P450-mediated oxidation.
  • In Silico ADMET : Predict metabolic hotspots using software like Schrödinger’s QikProp. Prioritize derivatives with lower topological polar surface area (<90 Ų) for improved membrane permeability .

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